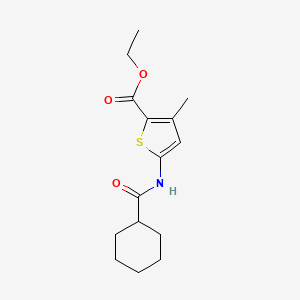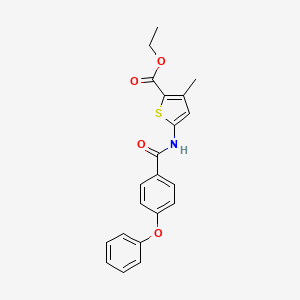![molecular formula C18H15FN2OS B6524109 2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 683780-27-0](/img/structure/B6524109.png)
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C18H15FN2OS and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.08891244 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as 4-aminoquinolines . These compounds are known to interact with various targets, including DNA gyrase, a type II topoisomerase, and are often used in antibacterial therapies .
Mode of Action
Based on its structural similarity to other fluoroquinolones, it is plausible that it inhibits bacterial dna-gyrase, thereby preventing dna replication and transcription . This results in the death of bacterial cells and the resolution of the infection.
Biochemical Pathways
Fluoroquinolones, in general, are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication and transcription.
Result of Action
The result of Oprea1_821983’s action would likely be the inhibition of bacterial growth or the killing of bacterial cells, given its potential mode of action as a DNA gyrase inhibitor . This would lead to the resolution of bacterial infections.
Properties
IUPAC Name |
2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-9-18(21-16-8-7-13(19)10-15(12)16)23-11-17(22)20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJUJZATZPUOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)
![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)

![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)

![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)
